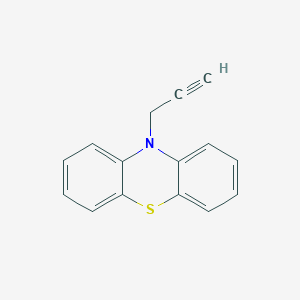

N-Propargyl Phenothiazine

Descripción general

Descripción

“N-Propargyl Phenothiazine” is a compound that has been used in various research areas due to its intriguing chemical and physical properties . It has been utilized in the design and synthesis of novel anticancer agents in medicinal chemistry . Phenothiazine derivatives have been shown to inhibit migration and tubulin polymerization against gastric cancer MGC-803 cells . They have also been designed for inhibiting acetylcholinesterase and tau protein involved in Alzheimer’s disease .

Synthesis Analysis

Phenothiazines have been synthesized using a ring-fusion approach to extend the conjugation length . The propargyl group, a highly versatile moiety, has been introduced into small-molecule building blocks to open up new synthetic pathways for further elaboration . The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates have seen remarkable progress in the last decade .

Molecular Structure Analysis

Phenothiazines are fused polycyclic compounds that contain heteroatoms namely sulfur and nitrogen that form the dibenzo-1,4-thiazine scaffold . In phenothiazine, the nitrogen atom present in the 10th position is replaced with alkyl or acyl groups, as well as minor groups at the 2nd position .

Chemical Reactions Analysis

Phenothiazines have intriguing π-conjugation length-dependent photophysical and redox properties . They have been used in photocatalytic performance towards visible-light-driven oxidative coupling reactions of amines . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Physical And Chemical Properties Analysis

Phenothiazines exhibit intriguing chemical and physical properties due to their easy chemical functionalization . They have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics, which is largely attributed to the electron-rich nature of sulphur and nitrogen heteroatoms .

Aplicaciones Científicas De Investigación

1. Antitumor and Anticancer Properties

N-Propargyl Phenothiazine derivatives, such as A4 (10-(3-(piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine), have shown promising results as antitumor agents. They exhibit apoptosis-inducing activity in oral cancer cells, demonstrating their potential in cancer therapy (Wu et al., 2016). Phenothiazines have also been recognized for their anticancer properties, showing potential in destroying cancer cells and sensitizing them to chemotherapy (Varga et al., 2017).

2. Pharmacological Exploration

Phenothiazines, the parent structure of N-Propargyl Phenothiazine, have been studied for their diverse pharmacological applications. These studies encompass not only their well-known antipsychotic effects but also their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's (Ohlow & Moosmann, 2011).

3. Inhibition of Farnesyltransferase

N-Propargyl Phenothiazine derivatives have been evaluated for their inhibitory potential on human farnesyltransferase, an enzyme implicated in cancer development. Certain derivatives, such as propargyl ester bearing a tyrosine residue, have shown significant biological potential, highlighting the importance of the phenothiazine unit in these inhibitors (Dumitriu et al., 2014).

4. Antimycobacterial Properties

Specific phenothiazine derivatives have been studied for their potential as antimycobacterial drug candidates. These studies focus on modifying the phenothiazine core to eliminate undesirable dopamine and serotonin receptor binding while retaining antimycobacterial activity, showing promise against Mycobacterium tuberculosis (Salie et al., 2014).

5. Interaction with DNA

Phenothiazines are known for their ability to interact with DNA, which is relevant in the context of their use as DNA photosensitizers and in understanding their binding modes to double-stranded DNA. This property is crucial for their therapeutic applications, including their potential use in nanotechnology and catalysis (Rosu et al., 2008).

Direcciones Futuras

The propargyl group opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there is potential for future research and development in this area.

Propiedades

IUPAC Name |

10-prop-2-ynylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJXSXLOBLUWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507790 | |

| Record name | 10-(Prop-2-yn-1-yl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propargyl Phenothiazine | |

CAS RN |

4282-78-4 | |

| Record name | 10-(2-Propyn-1-yl)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(Prop-2-yn-1-yl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.